molecular formula C5H7BrMg B6303050 Pent-2-ynylmagnesium bromide CAS No. 49770-64-1

Pent-2-ynylmagnesium bromide

Cat. No.: B6303050
CAS No.: 49770-64-1
M. Wt: 171.32 g/mol
InChI Key: YZCOMURZVGTNTO-UHFFFAOYSA-M
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Description

Pent-2-ynylmagnesium bromide is an organometallic compound with the formula C5H7BrMg. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-2-ynylmagnesium bromide is prepared by reacting magnesium turnings with 2-bromopent-2-yne in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction is as follows:

C5H7Br+MgC5H7MgBr\text{C}_5\text{H}_7\text{Br} + \text{Mg} \rightarrow \text{C}_5\text{H}_7\text{MgBr} C5​H7​Br+Mg→C5​H7​MgBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Pent-2-ynylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It participates in coupling reactions to form larger carbon chains.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents.

    Solvents: Anhydrous THF is typically used.

    Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.

Major Products Formed

    Alcohols: When reacted with aldehydes or ketones.

    Alkanes: When reacted with water or alcohols.

    Coupled Products: When used in coupling reactions.

Scientific Research Applications

Pent-2-ynylmagnesium bromide is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethynylmagnesium bromide
  • Phenylmagnesium bromide
  • Vinylmagnesium bromide

Uniqueness

Pent-2-ynylmagnesium bromide is unique due to its ability to form carbon-carbon bonds with a triple bond, making it particularly useful in the synthesis of alkynes and other compounds with triple bonds. Its reactivity and versatility make it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;pent-2-yne;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCOMURZVGTNTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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